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molecular formula C6H7NO B3022450 2-Hydroxy-3-methylpyridine CAS No. 91914-04-4

2-Hydroxy-3-methylpyridine

Cat. No. B3022450
M. Wt: 109.13 g/mol
InChI Key: MVKDNXIKAWKCCS-UHFFFAOYSA-N
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Patent
US08841455B2

Procedure details

Iodomethane (10.62 mL, 111.6 mmol) was added to a mixture of 3-methyl-2-pyridone (4.06 g, 37.20 mmol) and potassium carbonate (15.43 g, 111.6 mmol) in acetone (150 mL) in a sealable flask. The mixture was vigorously stirred in an oil bath at 55° C. for 16 hours. The reaction mixture was cooled to ambient temperature then filtered through glass fiber filter paper and the filtrate was concentrated under vacuum until a solid formed (5.4 g). The solid was partitioned between water (50 mL) and dichloromethane (100 mL). The aqueous phase was extracted once more with dichloromethane (50 mL). The combined organic phases were dried over magnesium sulfate and concentrated under vacuum to give 1,3-dimethylpyridin-2(1H)-one as an oil (3.6 g).
Quantity
10.62 mL
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
15.43 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
IC.[CH3:3][C:4]1[C:5](=[O:10])[NH:6][CH:7]=[CH:8][CH:9]=1.[C:11](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:11][N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH3:3])[C:5]1=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.62 mL
Type
reactant
Smiles
IC
Name
Quantity
4.06 g
Type
reactant
Smiles
CC=1C(NC=CC1)=O
Name
Quantity
15.43 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred in an oil bath at 55° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
then filtered through glass fiber
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum until a solid
CUSTOM
Type
CUSTOM
Details
formed (5.4 g)
CUSTOM
Type
CUSTOM
Details
The solid was partitioned between water (50 mL) and dichloromethane (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted once more with dichloromethane (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1C(C(=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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